molecular formula C15H14N4O3S B2670528 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034322-25-1

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2670528
CAS No.: 2034322-25-1
M. Wt: 330.36
InChI Key: TVYBQNFUMJJUEJ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel organic compound featuring a pyridopyrimidine core

Preparation Methods

Synthetic routes and reaction conditions::

  • Starting with the synthesis of the pyridopyrimidine core through the reaction of pyrimidine derivatives with aldehydes.

  • Further substitution at specific positions on the ring structure using thiophene derivatives and acetamide groups.

  • Reaction conditions typically involve controlled temperatures, catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial production methods::
  • The compound's synthesis can be scaled up using batch reactors, maintaining stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes::

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or oxygen under catalytic conditions.

  • Reduction: Can be reduced using hydrides such as sodium borohydride.

  • Substitution: Involved in nucleophilic substitution reactions at active sites.

Common reagents and conditions used in these reactions::
  • Oxidation: Use of peroxides under acidic or basic conditions.

  • Reduction: Use of hydrides under inert atmospheres to prevent oxidation.

  • Substitution: Use of various nucleophiles under mild to moderate temperatures.

Major products formed from these reactions::
  • Oxidation products typically include oxidized derivatives of the thiophene ring.

  • Reduction products often involve the formation of alcohols or amines.

  • Substitution reactions yield derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

In chemistry::

  • Used as a ligand in coordination chemistry to form complex structures with metals. In biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting nucleotide synthesis pathways. In medicine:

  • Explored for its potential anti-cancer properties due to its ability to inhibit cell proliferation. In industry:

  • Used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

  • The compound exerts its effects primarily by interacting with key enzymes involved in nucleotide synthesis.

  • Its molecular targets include dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby disrupting DNA synthesis pathways.

  • Pathways involved often include the folate pathway and pyrimidine metabolism.

Comparison with Similar Compounds

Unique features::

  • The combination of a pyridopyrimidine core with a thiophene ring makes it distinctive compared to other similar compounds.

Similar compounds::
  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(phenyl)acetamide: Differs by having a phenyl group instead of a thiophene ring.

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(furan-3-yl)acetamide: Differs by having a furan ring instead of a thiophene ring.

This compound's unique structure allows it to bridge various fields of research, making it a valuable subject for further investigation.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-12(8-10-3-7-23-9-10)16-5-6-19-14(21)11-2-1-4-17-13(11)18-15(19)22/h1-4,7,9H,5-6,8H2,(H,16,20)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBQNFUMJJUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CC3=CSC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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